LASSBio-1829 hydrochloride is a novel compound developed as a potential inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase 2, commonly referred to as IKK2. This compound is part of a broader class of N-acylhydrazones, which have garnered attention for their anti-inflammatory and anticancer properties. The synthesis and pharmacological evaluation of LASSBio-1829 hydrochloride indicate its potential effectiveness in treating inflammatory conditions.
The compound was synthesized as part of research aimed at developing new anti-inflammatory agents. Studies have shown that LASSBio-1829 hydrochloride exhibits significant activity in various pharmacological inflammation tests conducted in vivo, suggesting its viability as an anti-inflammatory prototype .
LASSBio-1829 hydrochloride is classified under the category of small molecule inhibitors, specifically targeting IKK2, which plays a crucial role in the inflammatory response and cancer progression. Its chemical structure falls within the N-acylhydrazone class, characterized by the presence of a hydrazone functional group.
The synthesis of LASSBio-1829 hydrochloride involves several steps, including the formation of the hydrazone linkage through the condensation reaction between an appropriate aldehyde and a hydrazine derivative. The specific synthetic route includes:
The reaction conditions typically involve organic solvents and may require catalysts to facilitate the formation of the desired product. Monitoring techniques such as thin-layer chromatography are employed to track the progress of the reaction .
LASSBio-1829 hydrochloride has a complex molecular structure characterized by its hydrazone linkage and specific substituents that enhance its biological activity. The molecular formula is C16H14ClN3O, and it has a molecular weight of approximately 299.75 g/mol.
LASSBio-1829 hydrochloride can undergo various chemical reactions typical for N-acylhydrazones, including:
Common reagents used in these reactions include acids for hydrolysis and oxidizing agents for oxidation processes. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes .
LASSBio-1829 hydrochloride exerts its pharmacological effects primarily through inhibition of IKK2, which is involved in the nuclear factor kappa B signaling pathway. By inhibiting this kinase, the compound reduces the activation of pro-inflammatory cytokines and other mediators involved in inflammation.
In vitro studies have demonstrated that LASSBio-1829 hydrochloride has an IC50 value of 3.8 µM against IKK2, indicating potent inhibitory activity . This mechanism suggests potential applications in treating diseases characterized by chronic inflammation.
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy confirm the structural integrity and purity of LASSBio-1829 hydrochloride .
LASSBio-1829 hydrochloride shows promise in various scientific applications, particularly in pharmacology:
N-Acylhydrazone (NAH) derivatives represent a privileged scaffold in medicinal chemistry due to their synthetic versatility, favorable pharmacokinetic profiles, and diverse pharmacological activities. These compounds feature a characteristic –CO–NH–N=CH– linkage that enables conformational flexibility for target binding while maintaining metabolic stability. Approximately 50% of compounds in the LASSBio Chemical Library (containing ~2000 compounds) incorporate the NAH chemotype [7]. Critically, >93% of NAH derivatives comply with Lipinski’s Rule of Five (molecular weight <500 Da; clogP <5; H-bond donors ≤5; H-bond acceptors ≤10), and 96% adhere to Veber’s rules (polar surface area ≤140 Ų; rotatable bonds ≤10), ensuring high drug-likeness [3] [7]. This scaffold has yielded compounds with documented anti-inflammatory, analgesic, and anticancer activities, positioning NAH as a cornerstone for rational drug design.
Inhibitor of nuclear factor κB kinase subunit beta (IKK2/IKKβ) is a serine-threonine kinase that serves as the catalytic engine of the canonical NF-κB pathway. Upon activation by stimuli (e.g., TNF-α, IL-1, LPS), IKK2 phosphorylates IκBα, triggering its ubiquitination and degradation. This liberates NF-κB dimers (e.g., p65/p50), which translocate to the nucleus to induce transcription of:
Table 1: Key Pathological Roles of IKK2
Disease Context | IKK2-Dependent Mechanisms | Downstream Effectors |
---|---|---|
Chronic Inflammation | Macrophage activation, Cytokine storm | TNF-α, IL-1β, NO |
Solid Tumors | Tumor cell survival, Angiogenesis | Bcl-xL, VEGF, Cyclin D1 |
Lymphoid Malignancies | Constitutive NF-κB activation | cFLIP, XIAP |
IKK2 also exhibits kinase-dependent and kinase-independent oncogenic functions by phosphorylating substrates beyond IκBα. For example, IKK2-mediated phosphorylation of:
IKK2 inhibition offers a mechanistically distinct approach compared to conventional anti-inflammatory agents by blocking upstream signaling hubs that amplify multiple cytokine networks. Small-molecule IKK2 inhibitors suppress pathological NF-κB activation while sparing basal NF-κB activity required for immune homeostasis. This contrasts with broad anti-cytokine biologics (e.g., anti-TNF antibodies), which carry risks of immunosuppression [4] [6]. Preclinical data confirm that IKK2 inhibition:
Table 2: Comparison of IKK2 Inhibitors in Development
Compound | Chemical Class | IKK2 IC₅₀ | Key Pharmacological Effects |
---|---|---|---|
LASSBio-1829 | N-Acylhydrazone | 3.8 µM | Inhibition of paw edema, TNF-α/NO downregulation |
LASSBio-1524 | N-Acylhydrazone | 20 µM | Moderate inhibition of cytokine release |
PS-1145 | Diaminopyrimidine | 0.15 µM | Suppression of myeloma growth |
BMS-345541 | Imidazoquinoxaline | 0.3 µM | Anti-arthritic activity |
LASSBio-1829 emerged from a systematic medicinal chemistry campaign by the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio), which has designed NAH derivatives for >20 years. Key milestones include:
Table 3: Evolution of Key LASSBio Compounds
Compound | Year | Therapeutic Target | Optimization Strategy |
---|---|---|---|
LASSBio-294 | 2006 | Na⁺/K⁺-ATPase | Molecular simplification |
LASSBio-1524 | 2011 | IKK2 (IC₅₀ 20 µM) | Scaffold hybridization |
LASSBio-468 | 2005 | TNF-α/NO production | Bioisosteric replacement |
LASSBio-1829 | 2015 | IKK2 (IC₅₀ 3.8 µM) | 7-Azaindole incorporation |
LASSBio-1829 was rationally optimized from LASSBio-1524 [(E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide] by replacing the nitroaryl moiety with a 7-azaindole heterocycle. This modification:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7